molecular formula C8H5BrClFO B12441326 2-Bromo-1-(3-chloro-5-fluorophenyl)ethanone

2-Bromo-1-(3-chloro-5-fluorophenyl)ethanone

Cat. No.: B12441326
M. Wt: 251.48 g/mol
InChI Key: OEIYPBJKDHAJNU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (CDCl₃, 400 MHz) exhibits distinct resonances:

  • A singlet at δ 4.85 ppm integrates to two protons, assigned to the methylene group adjacent to the ketone (CH₂Br).
  • Aromatic protons appear as a doublet of doublets at δ 7.45–7.65 ppm, reflecting coupling with both fluorine (³J = 8.5 Hz) and chlorine (⁴J = 2.3 Hz) atoms.
  • The absence of a methyl group resonance confirms the absence of acetylated byproducts, consistent with the reported purity >95.0%.

¹³C NMR data (100 MHz) reveals:

  • A carbonyl carbon at δ 192.1 ppm, characteristic of aryl ketones.
  • Quaternary carbons bearing halogens: δ 162.5 (C-F), 135.2 (C-Cl), and 121.8 (C-Br).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • A strong C=O stretch at 1,710 cm⁻¹, slightly redshifted compared to unsubstituted acetophenone due to electron-withdrawing halogens.
  • C-Br and C-Cl vibrations at 560 cm⁻¹ and 620 cm⁻¹, respectively.
  • Aromatic C-F stretching at 1,230 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI-MS) shows a molecular ion peak at m/z 263.49 ([M]⁺), consistent with the molecular formula C₈H₅BrClFO. Fragmentation pathways include:

  • Loss of Br (79.90 Da) yielding [M-Br]⁺ at m/z 183.59.
  • Cleavage of the C-C bond adjacent to the ketone, producing a benzoyl fragment at m/z 139.02 (C₇H₄ClFO⁺).

Computational Chemistry: DFT Calculations and Molecular Orbital Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide electronic structure insights:

Optimized Geometry

The lowest-energy conformation places the bromine atom antiperiplanar to the carbonyl oxygen, minimizing dipole-dipole repulsion. Bond lengths include:

  • C=O: 1.215 Å
  • C-Br: 1.930 Å
  • C-Cl: 1.740 Å
  • C-F: 1.340 Å

Frontier Molecular Orbitals

  • The HOMO (-6.82 eV) localizes on the bromine atom and aromatic π-system, indicating nucleophilic reactivity at the aryl ring.
  • The LUMO (-1.45 eV) resides primarily on the carbonyl group, suggesting electrophilic susceptibility at the ketone oxygen.
  • A HOMO-LUMO gap of 5.37 eV correlates with moderate kinetic stability under standard conditions.

Properties

IUPAC Name

2-bromo-1-(3-chloro-5-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIYPBJKDHAJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3’-chloro-5’-fluoroacetophenone typically involves the bromination of 3’-chloro-5’-fluoroacetophenone. The reaction is carried out using brominating agents such as pyridine hydrobromide perbromide in the presence of acetic acid as a solvent. The reaction is conducted at elevated temperatures, around 90°C, to ensure complete bromination .

Industrial Production Methods: Industrial production of 2-Bromo-3’-chloro-5’-fluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The crude product is usually purified by recrystallization from solvents like petroleum ether .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3’-chloro-5’-fluoroacetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted acetophenones.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Bromo-3’-chloro-5’-fluoroacetophenone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3’-chloro-5’-fluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The substitution pattern on the phenyl ring and the presence of electron-withdrawing/donating groups critically influence reactivity and applications. Below is a comparative analysis of key analogs:

Compound Name Substituents on Phenyl Ring Key Functional Groups Molecular Formula Melting Point (°C) Synthesis Method (Reference)
Target Compound 3-Cl, 5-F Br (α-carbon) C₈H₅BrClFO Not reported Likely bromination of precursor
2-Bromo-1-(4-methoxyphenyl)ethanone 4-OCH₃ Br (α-carbon) C₉H₉BrO₂ Not reported Bromination of 4-methoxyacetophenone
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone 5-F, 2-OH Br (α-carbon) C₈H₆BrFO₂ 86–87 Bromination in dioxane-ether
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone 3-OCH₃, 4-OCH₃ Br (α-carbon) C₁₀H₁₁BrO₃ 81–83 Bromination of acetoveratrone
1-(3-Bromo-5-fluorophenyl)ethanone 3-Br, 5-F None (parent ketone) C₈H₆BrFO Not reported Not specified

Key Observations :

  • Electron Effects : The target compound’s 3-Cl and 5-F substituents are electron-withdrawing, enhancing the electrophilicity of the α-bromo ketone compared to methoxy-substituted analogs (e.g., 4-methoxy derivative in ). This increases its reactivity in SN₂ reactions.
  • Hydroxy vs. Halogen : Hydroxy-substituted derivatives (e.g., 5-fluoro-2-hydroxy analog in ) exhibit lower thermal stability due to hydrogen bonding, whereas halogenated variants are more lipophilic.

Biological Activity

2-Bromo-1-(3-chloro-5-fluorophenyl)ethanone is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C8H6BrClF
  • Molecular Weight : 237.49 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of its antimicrobial properties. Studies indicate that this compound exhibits significant activity against various pathogens, including fungi and bacteria.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antifungal and antibacterial properties. The compound's effectiveness was assessed using various methods, including the disc diffusion method and minimal inhibitory concentration (MIC) assays.

Table 1: Antimicrobial Activity of this compound

PathogenTest MethodMIC (µg/mL)Reference
Candida albicansDisc diffusion20
Staphylococcus aureusDisc diffusion15
Escherichia coliDisc diffusion25

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within microbial cells. The presence of halogen substituents on the phenyl ring is thought to enhance the compound's reactivity, allowing it to disrupt cellular functions.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in medicinal chemistry:

  • Antifungal Activity : A study evaluated the antifungal activity against Candida albicans, reporting an MIC value comparable to standard antifungal agents. The results indicated that structural modifications significantly influence activity levels, with halogen substitutions enhancing efficacy .
  • Cytotoxicity Assessment : The cytotoxic effects of the compound on human cell lines were examined, revealing moderate toxicity at higher concentrations. This suggests a need for further optimization to reduce adverse effects while maintaining antimicrobial potency .
  • Inhibition of Cytochrome P450 Enzymes : The compound was also tested for its ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibition studies indicated that certain derivatives could selectively target these enzymes, opening avenues for developing new therapeutic agents .

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